molecular formula C14H16ClNO3 B1285522 (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid CAS No. 1212241-27-4

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Cat. No.: B1285522
CAS No.: 1212241-27-4
M. Wt: 281.73 g/mol
InChI Key: FJUHZKMSZLYMCW-YPMHNXCESA-N
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Description

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a complex organic compound characterized by its unique structural features This compound belongs to the piperidine class, which is known for its diverse pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving an appropriate amine and a ketone. For instance, the reaction between 3-chlorobenzaldehyde and ethylamine under acidic conditions can yield the desired piperidine intermediate.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via a carboxylation reaction. This can be achieved by treating the piperidine intermediate with carbon dioxide in the presence of a base such as sodium hydroxide.

    Final Oxidation Step: The final step involves the oxidation of the piperidine ring to introduce the ketone functionality. This can be accomplished using oxidizing agents like potassium permanganate or chromium trioxide.

Industrial Production Methods

Industrial production of this compound often employs continuous flow reactors to enhance efficiency and yield. These reactors allow for precise control over reaction conditions, such as temperature and pressure, leading to a more consistent product quality.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, to form various oxidized derivatives.

    Reduction: Reduction reactions can target the ketone group, converting it into an alcohol.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of carboxylic acids or aldehydes depending on the extent of oxidation.

    Reduction: Formation of alcohols from the reduction of the ketone group.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid lies in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological disorders. The piperidine structure is often associated with compounds that exhibit significant biological activity, including analgesic and anti-inflammatory effects.

Case Study: Analgesic Activity
Research has shown that piperidine derivatives can act on opioid receptors, providing pain relief. Preliminary studies indicate that this specific compound may enhance the efficacy of existing analgesics or serve as a lead compound for new drug development.

Organic Synthesis

The chemical reactivity of this compound makes it a valuable intermediate in organic synthesis. Its ability to undergo various reactions allows for the creation of complex molecules.

Synthetic Pathways:
Common synthetic routes include:

  • Esterification: Reacting with alcohols to form esters.
  • Amidation: Coupling with amines to produce amides.
    These reactions are crucial for generating derivatives that may possess enhanced biological or physical properties.

Material Science

In material science, the compound's unique properties can be harnessed for developing new materials with specific characteristics. For instance, its ability to form stable complexes with metals may lead to applications in catalysis or as a precursor for advanced materials.

Mechanism of Action

The mechanism of action of (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid involves its interaction with specific molecular targets. The chlorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the carboxylic acid group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R)-2-(3-fluorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2R,3R)-2-(3-bromophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
  • (2R,3R)-2-(3-methylphenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid

Uniqueness

Compared to its analogs, (2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is unique due to the presence of the chlorine atom, which can significantly influence its chemical reactivity and biological activity. The chlorine atom can enhance the compound’s lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Biological Activity

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid is a piperidine derivative that has garnered interest due to its potential biological activities. This article synthesizes available research findings, case studies, and relevant data tables to provide a comprehensive overview of the compound's biological activity.

The compound has the following chemical characteristics:

  • Molecular Formula : C14H16ClNO3
  • Molecular Weight : 281.74 g/mol
  • Boiling Point : Approximately 490.8 °C
  • Density : 1.280 g/cm³

The presence of a piperidine ring, a carboxylic acid group, and a chlorophenyl moiety contributes to its chemical reactivity and potential biological effects.

The biological activity of this compound is largely attributed to its interaction with various biological targets, particularly in cancer research. It has been studied for its ability to inhibit specific proteins involved in tumor growth and proliferation.

Case Study: Inhibition of MDM2

A notable study explored the compound's role as an inhibitor of the Murine Double Minute 2 (MDM2) protein, which is known for its role in regulating the p53 tumor suppressor pathway. The compound exhibited a binding affinity (Ki) of approximately 2.9 nM to MDM2, showcasing its potential as an anti-cancer agent .

Biological Activity Overview

The following table summarizes key biological activities observed in various studies:

Activity Observation
MDM2 Inhibition Ki = 2.9 nM; effective against SJSA-1 cancer cell line
Antiproliferative Effects IC50 values ranging from 0.15 to 0.24 μM in cell line assays
Tumor Growth Inhibition Significant reduction in tumor size when administered at 100 mg/kg
Apoptosis Induction Induces cleavage of PARP and caspase-3, indicating apoptosis in tumor cells

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. Modifications to the piperidine ring or substituents can significantly alter its activity profile.

Comparison with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound Name Molecular Formula Key Features
(2R,3R)-2-(4-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acidC14H16ClNO3Similar structure with different chlorophenyl substitution
1-Ethylpiperidin-4-oneC11H15NOLacks carboxylic functionality but shares piperidine core
4-Chlorobenzoyl-piperidineC13H14ClNOContains benzoyl group instead of carboxylic acid

This comparison highlights the unique properties of this compound that may contribute to its distinct biological activities compared to other derivatives.

Properties

IUPAC Name

(2R,3R)-2-(3-chlorophenyl)-1-ethyl-6-oxopiperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16ClNO3/c1-2-16-12(17)7-6-11(14(18)19)13(16)9-4-3-5-10(15)8-9/h3-5,8,11,13H,2,6-7H2,1H3,(H,18,19)/t11-,13+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJUHZKMSZLYMCW-YPMHNXCESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(C(CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1[C@H]([C@@H](CCC1=O)C(=O)O)C2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201159109
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1175689-25-4
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1175689-25-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (2R,3R)-2-(3-Chlorophenyl)-1-ethyl-6-oxo-3-piperidinecarboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201159109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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